3,5-dimethoxy-N-quinolin-5-ylbenzamide
Description
3,5-Dimethoxy-N-quinolin-5-ylbenzamide is a benzamide derivative featuring a quinolin-5-yl substituent at the amide nitrogen and methoxy groups at the 3- and 5-positions of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, receptors, or enzymes.
Properties
CAS No. |
878966-31-5 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3g/mol |
IUPAC Name |
3,5-dimethoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)18(21)20-17-7-3-6-16-15(17)5-4-8-19-16/h3-11H,1-2H3,(H,20,21) |
InChI Key |
OBBUTFWTUMDEDS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoline-Containing Acetamides ()
The compounds listed in share a quinolin-6-yl acetamide backbone but differ in substituents on the indolinone core. Key comparisons include:
| Compound ID | Substituents on Indolinone Core | Activity Value* |
|---|---|---|
| 57 | 5-Amino, 4-bromobenzyl | 5.411 |
| 58 | 5-Hydroxymethyl, 4-bromobenzyl | 5.208 |
| 59 | 5-Cyanamido, 4-bromobenzyl | 6.878 |
| 60 | 3-Aminoisoxazol-5-ylmethyl | 5.322 |
Notes:
- The 4-bromobenzyl group in 57–59 may improve lipophilicity and steric interactions compared to the isoxazole group in 60.
- Methoxy groups (vs.
3,5-Disubstituted 1,2,4-Oxadiazoles ()
describes 3,5-disubstituted 1,2,4-oxadiazoles synthesized via a microwave-assisted protocol. These heterocycles differ fundamentally from benzamides but share a 3,5-substitution pattern:
Implications :
- The oxadiazole core’s electron-deficient nature may improve binding to electrophilic targets (e.g., enzymes), whereas the benzamide’s planar structure favors intercalation or kinase inhibition.
- Methoxy groups in the target compound could mimic the steric and electronic effects of bulkier substituents in oxadiazoles .
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